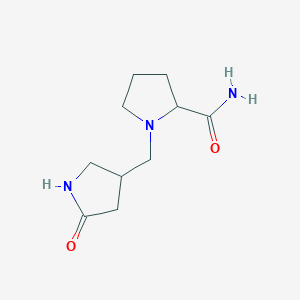

1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

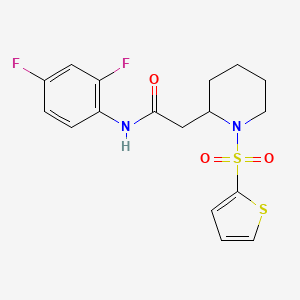

“1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also belongs to the class of pyrrolidine-2,5-diones.

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, 2-methylenesuccinic acid can be cyclized with various amines to form 1-substituted 5-oxopyrrolidine-3-carboxylic acids .

Molecular Structure Analysis

The molecular structure of “1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and its derivatives . The structure of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “1-((5-Oxopyrrolidin-3-yl)methyl)pyrrolidine-2-carboxamide” can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Antithrombotic Agents

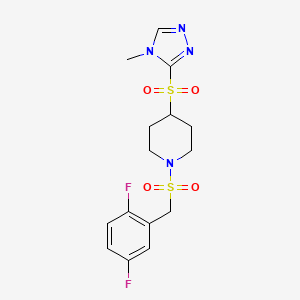

Pyrrolidine-2,5-dione derivatives have been investigated as potential antithrombotic agents. For instance, the compound 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-thiazolidin-5-yl}methyl)thiophene-2-carboxamide (also known as BAY 59-7939 ) was discovered as an oral direct factor Xa (FXa) inhibitor. FXa is a promising target for anticoagulant therapy, and BAY 59-7939 demonstrated excellent in vivo antithrombotic activity .

Stereochemistry and Drug Design

The stereogenicity of pyrrolidine-2,5-dione carbons influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can leverage this information to design novel pyrrolidine compounds with distinct biological profiles .

Analytical Methods Development

Parallel Synthesis Strategies

Parallel synthesis approaches have been employed to prepare various pyrrolidine-2,5-dione derivatives. These methods allow efficient access to diverse compounds, enabling further exploration of their biological activities .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine derivatives, another structural component of the compound, have been used widely in medicinal chemistry to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It’s known that 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which share a similar structure, possess analgesic and antihypoxic effects of varying strength .

Action Environment

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, potentially influenced by the action environment .

properties

IUPAC Name |

1-[(5-oxopyrrolidin-3-yl)methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c11-10(15)8-2-1-3-13(8)6-7-4-9(14)12-5-7/h7-8H,1-6H2,(H2,11,15)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIMRRYYKLXBIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC(=O)NC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Oxopyrrolidin-3-yl)methyl]pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)